molecular formula C22H23N3O4 B11471785 9,10-dimethoxy-2-[(4-methoxyphenyl)(methyl)amino]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

9,10-dimethoxy-2-[(4-methoxyphenyl)(methyl)amino]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

Cat. No.: B11471785
M. Wt: 393.4 g/mol
InChI Key: BXDGLCZSSKDSRX-UHFFFAOYSA-N
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Description

9,10-dimethoxy-2-[(4-methoxyphenyl)(methyl)amino]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one is a complex organic compound with a unique structure that includes methoxy groups, a methoxyphenyl group, and a pyrimidoisoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-dimethoxy-2-[(4-methoxyphenyl)(methyl)amino]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction routes, where the intermediate compounds are synthesized via the reduction of Schiff bases using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9,10-dimethoxy-2-[(4-methoxyphenyl)(methyl)amino]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: Various nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

9,10-dimethoxy-2-[(4-methoxyphenyl)(methyl)amino]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,10-dimethoxy-2-[(4-methoxyphenyl)(methyl)amino]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium

Uniqueness

9,10-dimethoxy-2-[(4-methoxyphenyl)(methyl)amino]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one is unique due to its specific structural features, including the presence of methoxy groups and a pyrimidoisoquinolinone core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

9,10-dimethoxy-2-(4-methoxy-N-methylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one

InChI

InChI=1S/C22H23N3O4/c1-24(15-5-7-16(27-2)8-6-15)21-13-18-17-12-20(29-4)19(28-3)11-14(17)9-10-25(18)22(26)23-21/h5-8,11-13H,9-10H2,1-4H3

InChI Key

BXDGLCZSSKDSRX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C2=NC(=O)N3CCC4=CC(=C(C=C4C3=C2)OC)OC

Origin of Product

United States

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